The BACE1 Substrate RE(EDANS)EVNLDAEFK(DABCYL)R: An In-depth Technical Guide
The BACE1 Substrate RE(EDANS)EVNLDAEFK(DABCYL)R: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-secretase 1 (BACE1), also known as β-site amyloid precursor protein cleaving enzyme 1, is a critical enzyme in the pathogenesis of Alzheimer's disease. It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), a step that initiates the production of the amyloid-β (Aβ) peptide. The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease, leading to the formation of senile plaques and subsequent neurodegeneration. As such, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying drugs for Alzheimer's.
To facilitate the discovery and characterization of BACE1 inhibitors, various assay systems have been developed. A widely used tool in this endeavor is the fluorogenic substrate, RE(EDANS)EVNLDAEFK(DABCYL)R . This synthetic peptide is derived from the "Swedish" mutation of APP, which is known to be cleaved more efficiently by BACE1. The peptide is flanked by a fluorescent donor, 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid (EDANS), and a quenching acceptor, 4-(4-(dimethylamino)phenyl)azobenzoic acid (DABCYL).
The principle of its use lies in Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of EDANS and DABCYL allows for the quenching of EDANS's fluorescence by DABCYL. Upon cleavage of the peptide by BACE1 between the leucine (L) and aspartic acid (D) residues, the EDANS and DABCYL moieties are separated. This separation disrupts the FRET process, leading to a measurable increase in the fluorescence of EDANS. This direct relationship between substrate cleavage and fluorescence signal provides a sensitive and continuous method for measuring BACE1 activity and for screening potential inhibitors.
This technical guide provides a comprehensive overview of the use of the RE(EDANS)EVNLDAEFK(DABCYL)R substrate for BACE1 research, including detailed experimental protocols, data presentation for key quantitative parameters, and visualizations of the relevant biological pathway and experimental workflows.
Quantitative Data
The following tables summarize key quantitative data for the use of the RE(EDANS)EVNLDAEFK(DABCYL)R substrate in BACE1 assays.
Table 1: Kinetic Parameters of RE(EDANS)EVNLDAEFK(DABCYL)R with BACE1
| Parameter | Value | Notes |
| Km | Not Reported | The Michaelis constant (Km) for this specific substrate is not consistently reported in publicly available literature. It is recommended to determine this value empirically for specific assay conditions. |
| Vmax | Not Reported | The maximum reaction velocity (Vmax) is dependent on enzyme concentration and assay conditions and should be determined experimentally. |
| kcat | Not Reported | The turnover number (kcat) is not consistently reported in publicly available literature. |
Table 2: IC50 Values of Representative BACE1 Inhibitors using the RE(EDANS)EVNLDAEFK(DABCYL)R FRET Assay
| Inhibitor | IC50 | Notes |
| BACE1-IN-12 | 8.9 µM[1] | A potent, blood-brain barrier-penetrating BACE1 inhibitor.[1] |
| Icaritin (ICT) | Calculated from RFU/h vs. log[Inhibitor][2] | A prenylflavonoid derivative with neuroprotective effects.[2] |
| AZD3293 (Lanabecestat) | 0.6 ± 0.04 nM[3] | A potent BACE1 inhibitor that has been in clinical trials.[3] |
| PF-06751979 | 7.3 nM[3] | A BACE1 selective inhibitor.[3] |
| Compound 33 (from Selaginella doederleinii) | 0.75 µM | A natural triflavonoid identified as a potent BACE1 inhibitor in an in-vitro FRET assay. |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, buffer composition, temperature, and incubation time). The values presented here are for reference and should be determined under the user's experimental conditions.
Experimental Protocols
BACE1 Activity Assay using RE(EDANS)EVNLDAEFK(DABCYL)R (FRET-based)
This protocol provides a general framework for measuring BACE1 activity. Optimization of enzyme and substrate concentrations may be required for specific experimental goals.
Materials:
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Recombinant human BACE1 enzyme
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BACE1 FRET substrate: RE(EDANS)EVNLDAEFK(DABCYL)R
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Assay Buffer: 50 mM Sodium Acetate, pH 4.5
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Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitors
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Black, flat-bottom 96- or 384-well microplates (for fluorescence reading)
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Fluorescence microplate reader with excitation and emission wavelengths suitable for EDANS (e.g., Excitation: ~340 nm, Emission: ~490-510 nm)
Procedure:
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Reagent Preparation:
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BACE1 Enzyme: Thaw the enzyme on ice. Dilute the enzyme to the desired working concentration in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
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BACE1 Substrate: Prepare a stock solution of the FRET substrate in DMSO (e.g., 1-10 mM). Further dilute the substrate to the desired final concentration in Assay Buffer. The final substrate concentration is typically at or below the Km value to ensure the reaction rate is proportional to enzyme activity.
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Assay Buffer: Prepare a 1X solution of 50 mM Sodium Acetate and adjust the pH to 4.5.
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Assay Setup (96-well plate format):
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Add 50 µL of Assay Buffer to each well.
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For inhibitor studies, add the desired concentration of the test compound (typically dissolved in DMSO, with the final DMSO concentration kept below 1-2% to avoid enzyme inhibition). Add an equivalent volume of DMSO to the control wells.
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Pre-incubate the plate at the desired reaction temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
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Initiate the reaction by adding 50 µL of the diluted BACE1 enzyme solution to each well.
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Immediately start monitoring the fluorescence intensity in a kinetic mode for a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.
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Data Analysis:
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Calculate the Reaction Rate: The rate of the reaction is determined by the slope of the linear portion of the fluorescence intensity versus time plot. The rate is typically expressed in Relative Fluorescence Units per minute (RFU/min).
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Enzyme Activity Calculation: To convert RFU/min to a specific activity (e.g., pmol/min/µg), a standard curve can be generated using a known concentration of the cleaved fluorescent product (RE(EDANS)EVNL).
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Inhibition Calculation: To determine the percent inhibition for a test compound, use the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100
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IC50 Determination: To determine the half-maximal inhibitory concentration (IC50), plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Protocol for High-Throughput Screening (HTS) of BACE1 Inhibitors
This protocol is adapted for screening large compound libraries.
Procedure:
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Compound Plating: Add a small volume (e.g., 1 µL) of each test compound from the library (dissolved in DMSO) to the wells of a 384-well plate. Include positive controls (a known BACE1 inhibitor) and negative controls (DMSO only).
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Enzyme Addition: Add a solution of BACE1 enzyme in Assay Buffer to all wells.
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Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
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Substrate Addition and Reaction Initiation: Add the BACE1 FRET substrate solution to all wells to start the reaction.
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Fluorescence Measurement: Read the fluorescence intensity at one or two time points (endpoint assay) or kinetically over a shorter period (e.g., 10-15 minutes).
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Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds that show inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further validation and IC50 determination.
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the amyloidogenic pathway of APP processing, highlighting the central role of BACE1.
Caption: The amyloidogenic processing of APP by BACE1 and γ-secretase.
Experimental Workflow for BACE1 Inhibitor Screening
This diagram outlines the typical workflow for identifying and characterizing BACE1 inhibitors using the RE(EDANS)EVNLDAEFK(DABCYL)R substrate.
Caption: A typical workflow for BACE1 inhibitor discovery and development.
Logical Relationship of the FRET-Based BACE1 Assay
This diagram illustrates the logical connections within the FRET-based assay for measuring BACE1 activity.
Caption: The logical principle of the FRET-based BACE1 activity assay.
